3-Stearoyl-sn-glycerol

Overview

Description

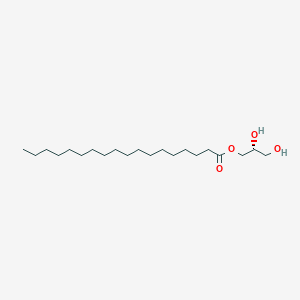

3-Stearoyl-sn-glycerol (3-SG) is a monoacylglycerol (MAG) with a stearoyl (C18:0) fatty acid esterified at the sn-3 position of the glycerol backbone. This structural specificity distinguishes it from positional isomers (e.g., 1-stearoyl-sn-glycerol) and mixed-chain analogs. 3-SG is notable for its role in lipid monolayers and bilayers, where its chirality and acyl chain packing influence phase behavior and stability . Studies using grazing-incidence X-ray diffraction (GIXD) reveal that 3-SG monolayers exhibit distinct lattice parameters under varying surface pressures (2–50 mN/m) and temperatures (5–151°C), forming oblique or orthorhombic lattices depending on conditions . Its small specific optical rotation complicates purity assessment, though enantiomeric resolution remains critical for functional studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

Glyceryl monostearate can be synthesized through the esterification of glycerol with stearic acid. This reaction is typically catalyzed by either acidic or basic catalysts. Common acidic catalysts include sulfuric acid and organic sulfonic acids, while basic catalysts include metal hydroxides and inorganic carbonates . The reaction conditions usually involve heating the reactants to temperatures between 140°C and 180°C .

Industrial Production Methods

Industrial production of glyceryl monostearate often involves the glycerolysis of triglycerides from vegetable or animal fats with glycerol . This process is carried out under controlled conditions to ensure high purity and yield. Another method involves the transesterification of natural fats and oils with glycerol . The industrial process is designed to be efficient, cost-effective, and scalable .

Chemical Reactions Analysis

Types of Reactions

Glyceryl monostearate primarily undergoes esterification and transesterification reactions. It can also participate in hydrolysis reactions under basic or acidic conditions .

Common Reagents and Conditions

Esterification: Stearic acid and glycerol with acidic catalysts (e.g., sulfuric acid) at 140°C to 180°C.

Transesterification: Natural fats and oils with glycerol using basic catalysts (e.g., metal hydroxides) at similar temperatures.

Hydrolysis: Basic hydrolysis using sodium hydroxide or potassium hydroxide.

Major Products

The major product of these reactions is glyceryl monostearate, with minor amounts of diglycerides and triglycerides as by-products .

Scientific Research Applications

Food Industry Applications

Emulsifying Agent

3-SG is utilized as an emulsifier in food products. Its ability to stabilize oil-in-water emulsions makes it beneficial in formulations such as salad dressings, sauces, and dairy products. Research indicates that monoacylglycerols like 3-SG enhance the texture and mouthfeel of food products while improving their shelf life by preventing separation .

Fat Replacers

In reduced-fat food formulations, 3-SG can serve as a fat replacer. It mimics the sensory attributes of fats, allowing for lower calorie options without sacrificing taste or texture. Studies have shown that incorporating 3-SG into low-fat products can maintain consumer acceptance while reducing overall fat content .

Pharmaceutical Applications

Drug Delivery Systems

3-SG has been investigated for its role in drug delivery. Its amphiphilic nature allows it to form micelles, which can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. This property is particularly useful for delivering poorly soluble pharmaceuticals, as demonstrated in various studies where 3-SG improved the therapeutic efficacy of specific drugs .

Anti-inflammatory Properties

Research has indicated that 3-SG exhibits anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases. In vitro studies have shown that it can modulate inflammatory pathways, suggesting potential use in formulations aimed at treating conditions like arthritis and other inflammatory disorders .

Cosmetic Industry Applications

Skin Care Products

In cosmetics, 3-SG is valued for its moisturizing properties. It acts as an emollient, providing hydration and improving skin texture. Its inclusion in lotions and creams has been shown to enhance skin barrier function and reduce transepidermal water loss .

Stabilizer for Formulations

The compound also serves as a stabilizer in cosmetic emulsions, ensuring consistency and preventing separation over time. This application is crucial for maintaining the quality and efficacy of various beauty products .

Industrial Applications

Biodiesel Production

Recent studies have explored the use of 3-SG in biodiesel formulations to improve cold flow properties. Its incorporation can lower the cloud point of biodiesel, enhancing its performance in colder climates . This application aligns with ongoing efforts to develop sustainable energy sources.

Polyurethane Foams

3-SG-derived polyols are being researched for use in polyurethane foams. The modification of triacylglycerides through cross-metathesis can yield high-value olefinic chemicals, which are useful as petrochemical replacements in foam production . This development represents a significant step towards sustainable material production.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Food Industry | Emulsifying agent | Stabilizes emulsions; enhances texture |

| Fat replacer | Reduces calorie content without sacrificing taste | |

| Pharmaceutical Industry | Drug delivery systems | Improves solubility and bioavailability |

| Anti-inflammatory properties | Potential therapeutic applications | |

| Cosmetic Industry | Skin care products | Provides hydration; improves skin texture |

| Stabilizer for formulations | Maintains product quality | |

| Industrial Applications | Biodiesel production | Improves cold flow properties |

| Polyurethane foams | Sustainable material production |

Case Studies

- Food Emulsification Study : A study conducted on various food emulsifiers found that 3-SG significantly improved the stability of oil-in-water emulsions compared to traditional emulsifiers. The results indicated enhanced sensory attributes and longer shelf life for the products containing 3-SG .

- Drug Delivery Research : In a pharmacological study, 3-SG was used to encapsulate a poorly soluble anticancer drug. The results showed a marked increase in drug bioavailability and therapeutic efficacy when administered with the 3-SG formulation compared to conventional methods .

- Cosmetic Formulation Analysis : A comparative analysis of skin creams revealed that those containing 3-SG exhibited superior moisture retention capabilities and improved user satisfaction ratings compared to creams without the compound .

Mechanism of Action

Glyceryl monostearate acts primarily as an emulsifier by reducing the surface tension between oil and water phases, thereby stabilizing emulsions . It achieves this through its amphiphilic structure, which contains both hydrophilic (glycerol) and hydrophobic (stearic acid) components . In biological systems, glyceryl monostearate can interact with cell membranes, enhancing the permeability and absorption of drugs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 1-Stearoyl-sn-glycerol

- Structural Difference : The stearoyl group is at the sn-1 position instead of sn-3.

- Phase Behavior: 1-Stearoyl-sn-glycerol monolayers show altered packing compared to 3-SG due to glycerol backbone orientation. For example, at 50 mN/m and 10°C, 3-SG adopts an orthorhombic lattice (unit cell: a = 5.24 Å, b = 7.85 Å), while the sn-1 isomer may favor hexagonal packing under similar conditions .

- Functional Implications: The sn-3 configuration in 3-SG enhances hydrogen bonding between the free hydroxyl group and adjacent acyl chains, stabilizing monolayers .

Diacylglycerols (DAGs): 1-Stearoyl-3-oleoyl-sn-glycerol (1,3-SODG)

- Structural Difference : A mixed-chain DAG with stearate (sn-1) and oleate (sn-3).

- Crystallography: 1,3-SODG adopts an extended V-shaped conformation (94° angle between chains) with segregated stearoyl and oleoyl layers. This segregation minimizes steric clashes, yielding a stable monoclinic crystal (a = 9.36 Å, b = 5.50 Å, c = 77.92 Å) and a melting point of 42.5°C .

- Contrast with 3-SG: Unlike 3-SG, which forms monolayers, 1,3-SODG’s bilayer structure allows for hydrogen bonding between glycerol hydroxyls and carbonyl groups, stabilizing its crystal lattice .

Mixed-Chain DAGs: 1-Stearoyl-2-oleoyl-sn-glycerol (1,2-SODG)

- Structural Difference : Unsaturated oleate at sn-2 adjacent to stearoyl (sn-1).

- Polymorphism : 1,2-SODG exhibits eight metastable phases (α, β1-β4, β', γ1-γ2) due to chain packing conflicts. For instance, the β' phase (orthorhombic packing) has a bilayer spacing of 47.1 Å, while the α phase forms an unstable hexagonal lattice (d = 174 Å) .

- Comparison with 3-SG: The sn-2 unsaturation in 1,2-SODG disrupts chain alignment, causing disorder absent in 3-SG’s monolayers .

Triacylglycerols (TAGs): 1-Palmitoyl-2,3-stearoyl-sn-glycerol (PSS)

- Structural Difference : Two saturated stearoyl chains (sn-2,3) and one palmitoyl (sn-1).

- Crystallization : PSS forms β' polymorphs with triclinic parallel chain packing. In binary mixtures with tristearin (SSS), PSS delays SSS crystallization due to kinetic competition .

- Functional Contrast: Unlike 3-SG, which forms monolayers, PSS’s triacyl structure enables complex bulk crystallization relevant to food and pharmaceutical matrices .

Key Data Tables

Table 1: Lattice Parameters of this compound Monolayers

| Temperature (°C) | Pressure (mN/m) | Lattice Type | a (Å) | b (Å) | Angle (°) | |

|---|---|---|---|---|---|---|

| 5 | 2 | Oblique | 5.18 | 8.02 | 85.2 | |

| 5 | 50 | Orthorhombic | 5.24 | 7.85 | 90.0 | |

| 151 | 2 | Oblique | 5.32 | 8.10 | 84.8 |

Table 2: Thermal Properties of Mixed-Chain Glycerides

Biological Activity

3-Stearoyl-sn-glycerol, also known as triacylglycerol (TAG) with stearic acid at the sn-3 position, is a glycerolipid that plays a significant role in various biological processes. This compound is of interest due to its structural properties and potential health benefits, particularly in the context of nutrition and metabolism. The following sections detail its biological activities, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by its three fatty acid chains, with stearic acid (C18:0) specifically located at the sn-3 position. This structural configuration influences its physical and chemical properties, including melting point, solubility, and interaction with biological membranes.

Nutritional Benefits

Research indicates that this compound may contribute positively to human health through various mechanisms:

- Fatty Acid Composition : The positioning of fatty acids within TAG molecules affects their metabolism. For instance, stearic acid is known to have a neutral effect on cholesterol levels compared to other saturated fatty acids .

- Digestibility : Studies have shown that structured lipids like this compound can enhance the absorption of essential fatty acids and fat-soluble vitamins .

Metabolic Effects

The metabolism of this compound influences lipid profiles and energy metabolism:

- Chylomicron Formation : Research indicates that dietary fats, including TAGs like this compound, affect chylomicron composition and subsequent lipid transport in the body. This can impact postprandial lipemia and overall lipid metabolism .

- Impact on Lipid Profiles : The distribution of saturated versus unsaturated fatty acids in TAGs can modulate metabolic responses, influencing conditions such as obesity and cardiovascular diseases .

Study on Digestive Health

A study published in the Journal of Food Lipids explored the effects of structured lipids on digestion and absorption. It was found that incorporating this compound into diets improved the bioavailability of essential fatty acids compared to traditional fats .

Synthesis Techniques

Research has also focused on various synthesis methods for producing this compound:

- Enzymatic Synthesis : Utilizing lipases for selective acylation allows for the creation of structured lipids with specific fatty acid placements, enhancing their nutritional properties .

- Chemical Methods : Chemical synthesis approaches have been developed to produce high-purity triacylglycerols, which can be tailored for specific health applications .

Table 1: Comparison of Fatty Acid Composition

| Compound | Saturated Fatty Acids (%) | Unsaturated Fatty Acids (%) | Notable Effects |

|---|---|---|---|

| This compound | 100 (C18:0) | 0 | Neutral cholesterol impact |

| Other common TAGs | Varies | Varies | Varies (depends on composition) |

Table 2: Synthesis Methods for this compound

| Method | Yield (%) | Advantages |

|---|---|---|

| Enzymatic | Up to 90% | Specificity in acylation |

| Chemical | Up to 85% | High purity |

Q & A

Basic Research Questions

Q. How can researchers determine the structural configuration and purity of 3-Stearoyl-sn-glycerol?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm stereospecificity (sn-3 position) and acyl chain orientation. Compare spectral data with published values for glycerol esters (e.g., chemical shifts for glycerol backbone protons at δ ~3.5–4.5 ppm) .

- Mass Spectrometry (MS) : Employ API-ES-MS to verify molecular weight (e.g., m/z 748.6 for related galactosylated analogs) and detect impurities .

- Chromatography : Thin-layer chromatography (TLC) with solvents like CHCl-MeOH (95:5) can assess purity and separation efficiency .

Q. What experimental techniques are suitable for analyzing the phase behavior of this compound in lipid systems?

Methodological Answer:

- Differential Scanning Calorimetry (DSC) : Measure melting points and polymorphic transitions. For example, molecular compounds like βC in binary mixtures exhibit distinct DSC peaks at ~31.2°C .

- Synchrotron X-ray Diffraction (XRD) : Resolve long-spacing values (e.g., 4.1 nm for double-chain structures) and metastable polymorphs (e.g., αC and β'C) .

- Langmuir Monolayers : Use grazing-incidence XRD (GIXD) to study pressure-dependent molecular packing at air-water interfaces (e.g., 2–40 mN m) .

Advanced Research Questions

Q. How do chirality and acyl chain mismatches influence the crystallization kinetics of this compound?

Methodological Answer:

- Kinetic vs. Thermodynamic Control : Compare crystallization pathways in enantiopure vs. racemic systems. For example, sn-3 stereospecificity in 1-palmitoyl-2,this compound (PSS) leads to distinct polymorphic forms under varying cooling rates .

- Chain-Length Mismatch Studies : Use binary mixtures (e.g., with POP or PPO) to assess how mismatched acyl chains (e.g., stearoyl vs. oleoyl) alter phase diagrams and nucleation rates .

Q. What methodologies resolve contradictions in reported superoxide production rates during enzymatic interactions with this compound derivatives?

Methodological Answer:

- Source-Specific Inhibition : Use inhibitors like R59022 for diacylglycerol kinases (DGKs) to isolate contributions from competing pathways (e.g., complex II vs. mGPDH in mitochondrial superoxide production) .

- Tissue-Specific Assays : Compare enzyme kinetics across tissues (e.g., skeletal muscle vs. heart mitochondria) to contextualize variable HO rates. DGK2 from Arabidopsis thaliana shows substrate preference for unsaturated DAGs, requiring tailored activity assays .

Q. How can researchers validate the formation of metastable polymorphs in this compound monolayers?

Methodological Answer:

- Time-Resolved XRD : Capture transient phases (e.g., αC and β'C) during isothermal crystallization. Metastable forms often exhibit shorter long-spacing values (<4.0 nm) .

- Pressure-Dependent GIXD : Monitor in-plane (Q) and out-of-plane (Q) scattering vectors to detect structural rearrangements at different surface pressures (e.g., 2–40 mN m) .

Q. Data Contradiction Analysis

Q. Why do studies report conflicting phase transition temperatures for this compound-containing systems?

Methodological Answer:

- Impurity Profiling : Trace contaminants (e.g., diacylglycerols) can depress melting points. Use HPLC-MS to quantify purity thresholds (>98% for reproducible DSC data) .

- Experimental Conditions : Variations in cooling rates (e.g., 0.5°C/min vs. 5°C/min) favor different polymorphs. Standardize protocols across studies .

- Binary System Composition : Monotectic phase boundaries in mixtures (e.g., PPO/POP ratios) shift transition temperatures. Validate phase diagrams with XRD and DSC .

Q. Methodological Resources

Properties

IUPAC Name |

2,3-dihydroxypropyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBICKXHEKHSIBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7029160 | |

| Record name | Glycerol 1-monostearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White waxy solid; [Merck Index], white to pale yellow wax-like solid with a mild fatty odour | |

| Record name | Glyceryl monostearate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14436 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glyceryl monostearate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/778/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in hot oils, organic solvents, soluble in hot alcohol (in ethanol) | |

| Record name | Glyceryl monostearate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/778/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

123-94-4, 14811-92-8, 31566-31-1, 83138-62-9 | |

| Record name | 1-Monostearin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl monostearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-2,3-Dihydroxypropyl stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014811928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl monostearate [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031566311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Propanetriol, homopolymer, isooctadecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083138629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl monostearate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11250 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tegin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycerol 1-monostearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stearic acid, monoester with glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1-STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/258491E1RZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.